

Spectroscopic Profile of 2,6-Dimethoxybenzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dimethoxybenzaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,6-Dimethoxybenzaldehyde**, a key aromatic aldehyde utilized in various research and development applications, including pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its structural features through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

2,6-Dimethoxybenzaldehyde (C₉H₁₀O₃, CAS No: 3392-97-0) is a disubstituted aromatic aldehyde.^{[1][2]} Its chemical structure, characterized by a benzene ring with an aldehyde group and two methoxy groups at positions 2 and 6, dictates its unique spectroscopic properties. Understanding these properties is crucial for its identification, purity assessment, and elucidation of its role in chemical reactions.

Spectroscopic Data and Interpretation

The following sections present the key spectroscopic data for **2,6-Dimethoxybenzaldehyde**, along with a detailed interpretation of the spectral features.

Infrared (IR) Spectroscopy

The FT-IR spectrum of **2,6-Dimethoxybenzaldehyde** reveals characteristic absorption bands corresponding to its functional groups. The data presented below is typical for a solid sample analyzed as a KBr pellet.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3080-3000	Weak-Medium	Aromatic C-H Stretch
~2880 & ~2720	Weak	Aldehyde C-H Stretch (Fermi doublet)[3]
~1700	Strong	C=O Carbonyl Stretch of the aldehyde[3]
~1600-1450	Medium	Aromatic C=C Ring Stretch
~1250 & ~1050	Strong	Asymmetric & Symmetric C-O-C Stretch (methoxy groups)
Below 1000	Medium-Weak	C-H Bending and other fingerprint vibrations

Interpretation: The most prominent feature in the IR spectrum is the strong absorption band around 1700 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the aldehyde group.[3] The presence of two weaker bands around 2880 cm⁻¹ and 2720 cm⁻¹ is a classic characteristic of the C-H stretch of an aldehyde, often referred to as a Fermi doublet.[3] The absorptions in the 3080-3000 cm⁻¹ region are attributed to the C-H stretching vibrations of the aromatic ring.[3] The strong bands at approximately 1250 cm⁻¹ and 1050 cm⁻¹ correspond to the asymmetric and symmetric stretching of the C-O-C bonds of the two methoxy groups. The region below 1500 cm⁻¹ is the fingerprint region, containing complex vibrations that are unique to the molecule's overall structure.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

The ^1H NMR spectrum of **2,6-Dimethoxybenzaldehyde**, typically recorded in a deuterated solvent like CDCl_3 , shows distinct signals for the aldehyde, aromatic, and methoxy protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.4	Singlet	1H	Aldehyde proton (-CHO)
~7.4	Triplet	1H	Aromatic proton (H-4)
~6.6	Doublet	2H	Aromatic protons (H-3, H-5)
~3.9	Singlet	6H	Methoxy protons (-OCH ₃)

Interpretation: The downfield singlet at approximately 10.4 ppm is characteristic of an aldehyde proton, which is significantly deshielded by the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group. The aromatic region displays a triplet around 7.4 ppm and a doublet around 6.6 ppm. The triplet corresponds to the proton at the 4-position (H-4), which is coupled to the two equivalent protons at the 3 and 5 positions. The doublet represents the two chemically equivalent protons at the 3 and 5 positions (H-3 and H-5), each being coupled to the H-4 proton. The upfield singlet at around 3.9 ppm, integrating to six protons, is assigned to the two equivalent methoxy groups.

The ^{13}C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ , ppm)	Assignment
~190	Aldehyde Carbonyl (C=O)
~162	Aromatic Carbons (C-2, C-6, attached to -OCH ₃)
~135	Aromatic Carbon (C-4)
~113	Aromatic Carbon (C-1, attached to -CHO)
~105	Aromatic Carbons (C-3, C-5)
~56	Methoxy Carbons (-OCH ₃)

Interpretation: The most downfield signal, typically around 190 ppm, corresponds to the carbonyl carbon of the aldehyde group. The signals in the aromatic region (100-170 ppm) are assigned based on the electronic effects of the substituents. The carbons directly attached to the electron-donating methoxy groups (C-2 and C-6) are shielded and appear at a higher field compared to typical aromatic carbons, around 162 ppm. The carbon at the 4-position (C-4) appears around 135 ppm. The carbon attached to the aldehyde group (C-1) is found at approximately 113 ppm. The carbons at the 3 and 5 positions (C-3 and C-5) are the most shielded aromatic carbons, appearing at the most upfield position in the aromatic region, around 105 ppm. The signal at approximately 56 ppm is characteristic of the carbon atoms of the methoxy groups.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **2,6-Dimethoxybenzaldehyde** provides information about its molecular weight and fragmentation pattern.

m/z	Relative Intensity	Assignment
166	High	Molecular Ion $[M]^+$
165	High	$[M-H]^+$
137	Medium	$[M-CHO]^+$ or $[M-H-CO]^+$
122	Medium	$[M-CHO-CH_3]^+$
107	Medium	$[M-CHO-2CH_3]^+$ or $[M-CO-OCH_3-H]^+$
91	Low	$[C_7H_7]^+$ (Tropylium ion)
77	Medium	$[C_6H_5]^+$ (Phenyl ion)

Interpretation: The mass spectrum shows a prominent molecular ion peak $[M]^+$ at m/z 166, which corresponds to the molecular weight of **2,6-Dimethoxybenzaldehyde**.^[1] A significant peak is also observed at m/z 165, resulting from the loss of a hydrogen atom from the aldehyde group to form a stable acylium ion ($[M-H]^+$).^[4] Subsequent fragmentation can involve the loss of the entire aldehyde group (CHO), leading to a peak at m/z 137.^[4] Further fragmentation of the methoxy groups can also be observed. The presence of peaks at m/z 91 and 77 are characteristic of aromatic compounds, corresponding to the tropylium and phenyl cations, respectively.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented.

Infrared (IR) Spectroscopy (KBr Pellet Method)

- **Sample Preparation:** A small amount of **2,6-Dimethoxybenzaldehyde** (1-2 mg) is finely ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.^{[5][6]}
- **Pellet Formation:** The resulting mixture is transferred to a die and compressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.^[7]

- **Data Acquisition:** A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the spectrometer's sample holder, and the IR spectrum is acquired, typically in the range of 4000-400 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

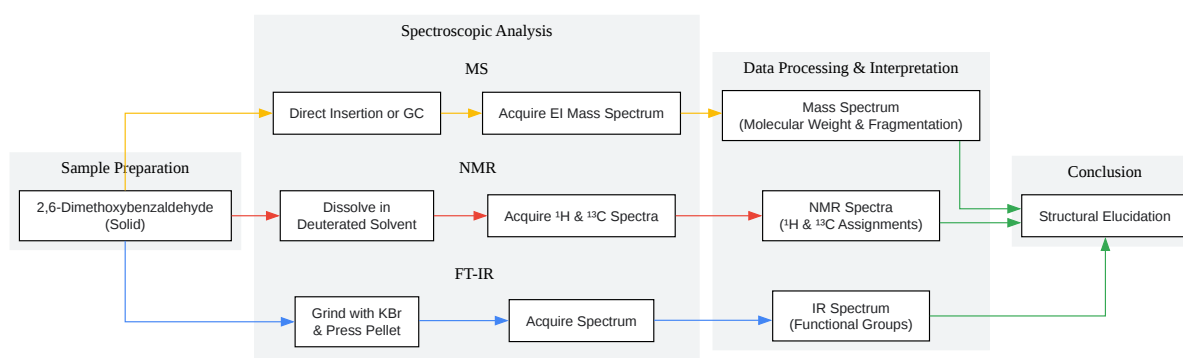
- **Sample Preparation:** Approximately 5-10 mg of **2,6-Dimethoxybenzaldehyde** is dissolved in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl_3) in a 5 mm NMR tube.^[8] A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- **Instrument Setup:** The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.
- **^1H NMR Acquisition:** A standard one-pulse ^1H NMR experiment is performed. Key parameters include the spectral width, acquisition time, and number of scans.
- **^{13}C NMR Acquisition:** A proton-decoupled ^{13}C NMR experiment is conducted. Due to the lower natural abundance of ^{13}C , a larger number of scans is typically required to achieve a good signal-to-noise ratio.
- **Data Processing:** The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected to obtain the final spectra. Chemical shifts are referenced to the solvent peak or TMS.

Mass Spectrometry (Electron Ionization)

- **Sample Introduction:** A small amount of **2,6-Dimethoxybenzaldehyde** is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.^[9]
- **Ionization:** In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.^[10]
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **2,6-Dimethoxybenzaldehyde**.



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Caption: General workflow for the spectroscopic analysis of **2,6-Dimethoxybenzaldehyde**.

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- To cite this document: BenchChem. [Spectroscopic Profile of 2,6-Dimethoxybenzaldehyde: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146518#2-6-dimethoxybenzaldehyde-spectroscopic-data]

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